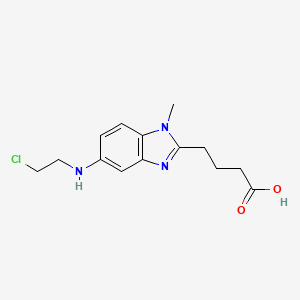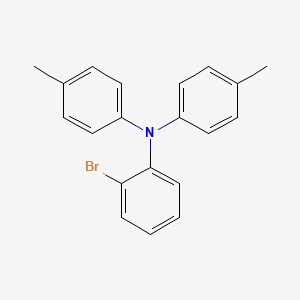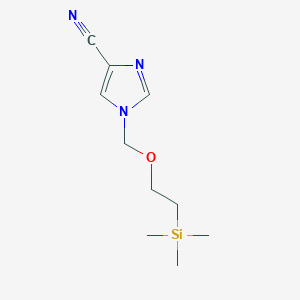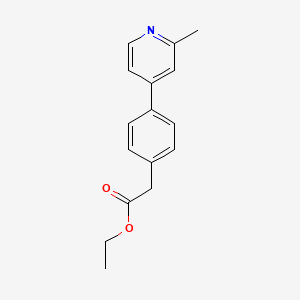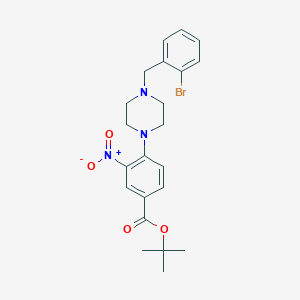
tert-Butyl 4-(4-(2-bromobenzyl)piperazin-1-yl)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4-(4-(2-bromobenzyl)piperazin-1-yl)-3-nitrobenzoate, commonly known as TBNBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. TBNBP is a member of the piperazine family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of TBNBP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and pain. TBNBP has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.
Biochemical and Physiological Effects:
TBNBP has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. It has also been shown to have antioxidant properties, which may contribute to its therapeutic benefits. TBNBP has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBNBP is its high yield and purity, which makes it suitable for further research and development. However, there are some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Orientations Futures
There are several potential future directions for research on TBNBP. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of TBNBP and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of TBNBP involves a multi-step process that starts with the preparation of 4-bromo-2-nitrobenzyl alcohol. This intermediate is then converted to tert-butyl 4-(4-(2-bromobenzyl)piperazin-1-yl)-3-nitrobenzoate through a series of chemical reactions involving the use of various reagents and catalysts. The final product is obtained in high yield and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
TBNBP has been studied extensively for its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of chronic pain and other inflammatory conditions. TBNBP has also been investigated for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
tert-butyl 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-3-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O4/c1-22(2,3)30-21(27)16-8-9-19(20(14-16)26(28)29)25-12-10-24(11-13-25)15-17-6-4-5-7-18(17)23/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCBGSSEFOCTTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733013 |
Source


|
| Record name | tert-Butyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-(2-bromobenzyl)piperazin-1-yl)-3-nitrobenzoate | |
CAS RN |
1012060-13-7 |
Source


|
| Record name | tert-Butyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


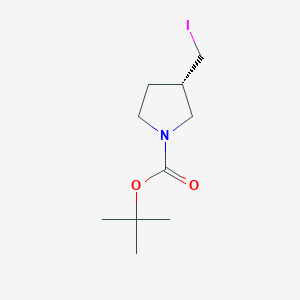
![5-{2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1507159.png)

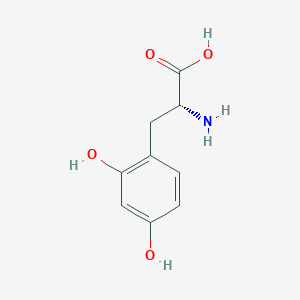

![2,4-Dichloro-7-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1507182.png)


